An In-depth Technical Guide on 5-Oxo-5-(2-thienyl)valeric acid
An In-depth Technical Guide on 5-Oxo-5-(2-thienyl)valeric acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of 5-Oxo-5-(2-thienyl)valeric acid. The information is curated for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document presents available quantitative data in structured tables, details a plausible experimental protocol for its synthesis, and includes visualizations for the synthetic pathway and a general metabolic pathway for thiophene-containing compounds.
Chemical and Physical Properties
5-Oxo-5-(2-thienyl)valeric acid, also known as 4-(2-thenoyl)butanoic acid, is a keto-acid containing a thiophene ring. Its chemical structure combines the functionalities of a carboxylic acid and a ketone, making it a versatile intermediate in organic synthesis.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Source |
| CAS Number | 22971-62-6 | [1] |
| Molecular Formula | C₉H₁₀O₃S | [1] |
| Molecular Weight | 198.24 g/mol | [2] |
| IUPAC Name | 5-oxo-5-(thiophen-2-yl)pentanoic acid | [3] |
| SMILES | O=C(CCCC(=O)C1=CC=CS1)O | [1] |
| Storage | 2-8°C, protect from light | Chemical Supplier Data |
Table 2: Experimental and Predicted Physical Properties
| Property | Value | Type | Source |
| Melting Point | 94-97 °C | Experimental | Chemical Supplier Data |
| Boiling Point | 407.8 ± 25.0 °C | Predicted | Chemical Supplier Data |
| Density | 1.282 ± 0.06 g/cm³ | Predicted | Chemical Supplier Data |
| pKa | 4.59 ± 0.10 | Predicted | Chemical Supplier Data |
Spectral Data
Detailed spectral data for 5-Oxo-5-(2-thienyl)valeric acid is available on specialized databases such as SpectraBase, which indicates the availability of NMR and FTIR spectra.[4] Below is a summary of expected spectral characteristics based on its chemical structure.
Table 3: Predicted Spectral Data
| Spectrum Type | Expected Characteristics |
| ¹H NMR | Signals corresponding to the three protons on the thiophene ring (in the aromatic region, ~7-8 ppm), and signals for the six protons of the aliphatic chain (in the upfield region, ~2-3 ppm), with the methylene group adjacent to the ketone being the most deshielded. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Carbonyl carbons of the ketone and carboxylic acid would be in the range of 170-200 ppm. Four signals for the thiophene ring carbons would appear in the aromatic region (~125-145 ppm). Three signals for the aliphatic carbons would be in the upfield region (~20-40 ppm).[4] |
| IR Spectroscopy | A broad absorption band for the O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹). A sharp, strong absorption for the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹). A sharp, strong absorption for the C=O stretch of the ketone (~1660-1680 cm⁻¹). C-H stretching bands for the thiophene ring (>3000 cm⁻¹) and the aliphatic chain (<3000 cm⁻¹). C=C stretching bands for the thiophene ring (~1400-1500 cm⁻¹).[5] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 198. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the aliphatic chain.[6] |
Experimental Protocols: Synthesis
A common and plausible method for the synthesis of 5-Oxo-5-(2-thienyl)valeric acid is the Friedel-Crafts acylation of thiophene with glutaric anhydride.[7][8] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
Detailed Method for Friedel-Crafts Acylation:
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Materials: Thiophene, Glutaric Anhydride, Aluminum Chloride (anhydrous), Dichloromethane (anhydrous), Hydrochloric Acid (concentrated), Ice, Sodium Bicarbonate solution (saturated), Sodium Sulfate (anhydrous), Diethyl Ether.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Cool the suspension to 0°C in an ice bath.
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Slowly add a solution of glutaric anhydride (1.0 equivalent) in anhydrous dichloromethane from the dropping funnel to the stirred suspension.
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After the addition is complete, add thiophene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Once the addition of thiophene is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction can be monitored by Thin Layer Chromatography).
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After the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with a saturated solution of sodium bicarbonate to remove any unreacted glutaric acid.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
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The crude 5-Oxo-5-(2-thienyl)valeric acid can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes).
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Biological Activity and Metabolism
As of the latest available data, there are no specific studies detailing the biological activity or the mechanism of action of 5-Oxo-5-(2-thienyl)valeric acid. However, compounds containing a thiophene moiety are known to undergo metabolic activation.
The metabolism of many thiophene-containing drugs is mediated by cytochrome P450 enzymes.[9][10][11] This can lead to the formation of reactive metabolites such as thiophene S-oxides and thiophene epoxides, which have been implicated in drug-induced toxicities.[9][10][11] The presence of alternative, less toxic metabolic pathways and effective detoxification mechanisms can mitigate this risk.[9][10]
Visualizations
Diagram 1: Synthesis of 5-Oxo-5-(2-thienyl)valeric acid via Friedel-Crafts Acylation
Caption: Friedel-Crafts acylation synthesis workflow.
Diagram 2: General Metabolic Pathway of Thiophene-Containing Compounds
Caption: General metabolic activation of thiophenes.
References
- 1. 5-Oxo-5-(2-thienyl)valeric acid | CAS 22971-62-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 5-oxo-5-(2-thienyl)valeric acid | #4115c | Rieke Metals Products & Services [riekemetals.com]
- 3. 5-Oxo-5-(thiophen-2-yl)pentanoic acid-Molbase [molbase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Figure 1: Chemical structure of 5-Oxo-5-(2-thienyl)valeric acid with atom numbering for NMR assignment.
